Cas no 85411-35-4 (Saframycin R)

Saframycin R structure
Nome del prodotto:Saframycin R
Saframycin R Proprietà chimiche e fisiche
Nomi e identificatori
-
- Acetic acid,2-hydroxy-,(6S,7R,9R,14aS,15R)-7-cyano-9-[[(1,2-dioxopropyl)amino]methyl]-6,7,9,10,13,14,14a,15-octahydro-4-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-b][3]benzazocin-1-ylester
- Acetic acid,2-hydroxy-,(6S,7R,9R,14aS,15R)-7-cyano-9-[[(1,2-dioxopropyl)amino]methyl]-6,7,9,10,13,14,14a,15-octahydro-4-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino[3,2-
- saframycin R
- [(1S,2S,10R,12R,13R)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate
- 106209-14-7
- 7-Cyano-4-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-9-[(2-oxopropanamido)methyl]-6,7,9,10,13,14,14a,15-octahydro-5H-6,15-epiminoisoquinolino[3,2-b][3]benzazocin-1-yl hydroxyacetate
- 85411-35-4
- Acetic acid, hydroxy-, 7-cyano-9-(((1,2-dioxopropyl)amino)methyl)-1,5,6,7,9,14,14a,15-octahydro-10-hydroxy-2,11-dimethoxy-3,12,16-trimethyl-1,4-dioxo-6,15-imino-4H-isoquino(3,2-b)(3)benzazocin-13-yl ester, (6S-(6-alpha,7-alpha,9-beta,14a-alpha,15-alpha))-
- DTXSID10909959
- Saframycin R
-
- Inchi: 1S/C31H34N4O10/c1-12-25(39)15-8-18-24-23-16(26(40)13(2)29(44-6)30(23)45-21(38)11-36)7-17(34(24)4)19(9-32)35(18)20(10-33-31(42)14(3)37)22(15)27(41)28(12)43-5/h17-20,24,36,40H,7-8,10-11H2,1-6H3,(H,33,42)/t17-,18+,19+,20+,24-/m1/s1
- Chiave InChI: GATZXGIUISULHU-WDDJOWQOSA-N
- Sorrisi: O(C(CO)=O)C1=C(C(C)=C(C2=C1[C@H]1[C@@H]3CC4C(C(C)=C(C(C=4[C@H](CNC(C(C)=O)=O)N3[C@@H](C#N)[C@@H](C2)N1C)=O)OC)=O)O)OC
Proprietà calcolate
- Massa esatta: 622.227
- Massa monoisotopica: 622.227
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 45
- Conta legami ruotabili: 8
- Complessità: 1430
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 196
- XLogP3: 0.1
Proprietà sperimentali
- Densità: 1.48
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- Indice di rifrazione: 1.653
Saframycin R Letteratura correlata
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
-
Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
85411-35-4 (Saframycin R) Prodotti correlati
- 1334370-99-8(methyl 2-{1-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-ylpiperidine-3-amido}benzoate)
- 1030422-31-1(2-[1-(Thiophene-2-carbonyl)piperidin-4-yl]acetic acid)
- 1006433-32-4(1,5-dimethyl-4-nitro-1H-pyrazole-3-carbonyl chloride)
- 872724-65-7(N'-benzyl-N-{3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}ethanediamide)
- 2228972-44-7((5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanethiol)
- 2138805-60-2(2-Butenoic acid, 3-(1-chlorocyclopropyl)-2-ethyl-)
- 1806940-11-3(6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine)
- 1803599-23-6(1,3-Pyrrolidinedicarboxylic acid, 4-(3-thienyl)-, 1-(1,1-dimethylethyl) 3-methyl ester)
- 3664-95-7(Prednisolone 21-Sulfate Sodium Salt)
- 1881229-98-6(5-(chloromethyl)-3-methyl-1H-pyrazole hydrochloride)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
